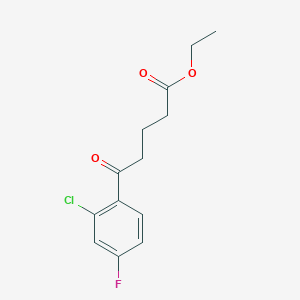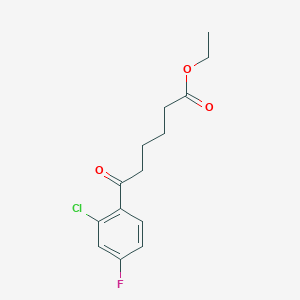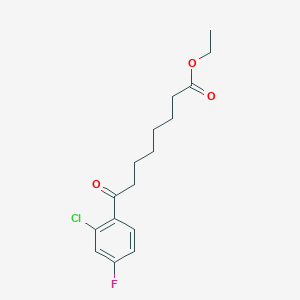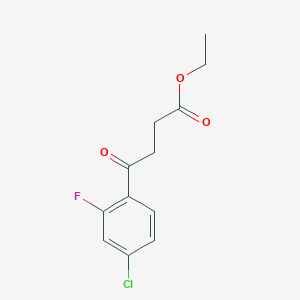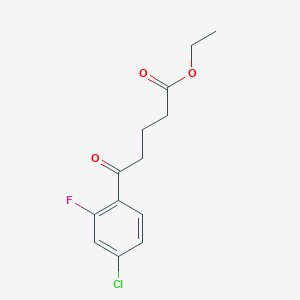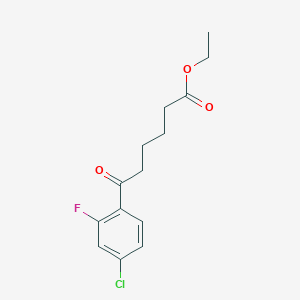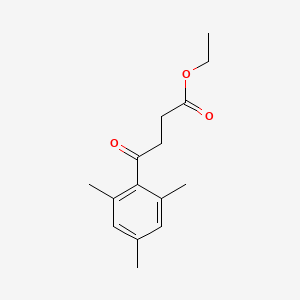
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an ester, as indicated by the “oxobutanoate” portion of the name. Esters are commonly found in fats and oils and are known for their distinctive smells. The “4-(2,4,6-trimethylphenyl)” portion suggests the presence of a phenyl group (a ring of 6 carbon atoms) with three methyl groups attached. This could potentially affect the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecule likely has a planar region where the phenyl ring is located, and a tetrahedral region around the ester functional group. The presence of the phenyl ring and the ester group could result in interesting electronic effects .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, especially under acidic or basic conditions. The phenyl group might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, esters have higher boiling points than similar-sized hydrocarbons due to their ability to form dipole-dipole interactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis of Derivatives
Antioxidant Properties : A study by Stanchev et al. (2009) investigated the antioxidant properties of several 4-hydroxycoumarin derivatives, including compounds structurally related to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. The research highlighted that these compounds exhibited in vitro antioxidant activity, particularly in a hypochlorous system, indicating potential for therapeutic applications in oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Synthesis of Diverse Heterocycles : Honey et al. (2012) described the use of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This compound can be transformed into a range of heterocyclic structures, demonstrating its utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).
Growth-Regulating Activity and Chemical Characterization
Growth-Regulating Activity : Another study by Stanchev et al. (2010) explored the growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants. The findings revealed a concentration-dependent effect on plant growth, suggesting potential applications in agriculture and plant sciences (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).
Chemical Characterization and Antimicrobial Activity : Research by Kariyappa et al. (2016) focused on synthesizing and characterizing compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. Their study included crystal structure analysis and evaluation of antimicrobial activities, broadening the understanding of these compounds in the context of medicinal chemistry (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWCPFTGVPFQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645855 |
Source


|
| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate | |
CAS RN |
31419-99-5 |
Source


|
| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

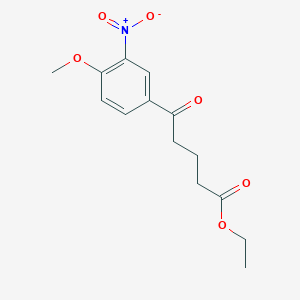
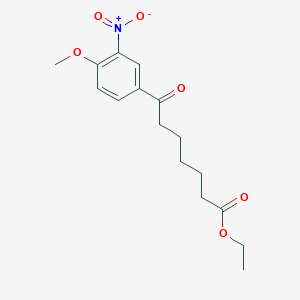
![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
